molecular formula C9H8F3NO2 B3237148 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid CAS No. 1381846-25-8

5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid

Cat. No.: B3237148
CAS No.: 1381846-25-8
M. Wt: 219.16 g/mol
InChI Key: GOLUHMDFVYNNAY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative chemical compound offered for research purposes. Compounds featuring a benzoic acid scaffold and a trifluoromethyl group are of significant interest in medicinal chemistry and drug discovery, often investigated for their potential biological activities. For instance, research on similar trifluoromethyl-substituted benzoic acid derivatives has explored their application as novel cyclooxygenase (COX) inhibitors, exhibiting remarkable anti-inflammatory and antiplatelet aggregation activities in preclinical studies . The presence of both an aminomethyl and a trifluoromethyl group on the aromatic ring makes this compound a valuable bifunctional building block for organic synthesis. Researchers can utilize the carboxylic acid and primary amine functional groups for further chemical modifications, such as amide bond formation, to create a wide array of derivatives for structure-activity relationship (SAR) studies or for the development of molecular probes. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Storage is recommended at ambient temperatures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-3H,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLUHMDFVYNNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737862
Record name 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381846-25-8
Record name 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Aminomethyl 2 Trifluoromethyl Benzoic Acid

Established Synthetic Routes and Reaction Pathways

Established routes to 5-(aminomethyl)-2-(trifluoromethyl)benzoic acid typically rely on multi-step sequences starting from readily available aromatic precursors. These pathways involve the sequential introduction and manipulation of functional groups, guided by the principles of electrophilic aromatic substitution and functional group interconversion.

Multi-Step Synthesis from Precursor Aromatic Systems

A common and logical approach to synthesizing this molecule begins with a precursor that already contains some of the required structural elements. A hypothetical, yet chemically sound, multi-step synthesis can be proposed starting from 5-methyl-2-(trifluoromethyl)benzoic acid, a commercially available intermediate. chemscene.com This strategy focuses on the functionalization of the methyl group.

Benzylic Halogenation: The methyl group of the starting material is converted into a bromomethyl group.

Introduction of the Amino Group: The benzyl (B1604629) bromide is then converted into the target aminomethyl group.

This pathway is advantageous as it secures the challenging 1,2,5-substitution pattern from the outset.

Directed Functionalization Approaches (e.g., Regioselective)

The regiochemical outcome of the synthesis is dictated by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups are both deactivating and meta-directing for electrophilic aromatic substitution. truman.edu This makes direct substitution onto the 2-(trifluoromethyl)benzoic acid core to install a group at the 5-position challenging.

Therefore, synthetic strategies typically start with precursors where the desired substitution pattern is already established or can be achieved through methods other than electrophilic aromatic substitution. For instance, starting with a para-substituted toluene (B28343) derivative and building the other functionalities around it is a common tactic in multi-step synthesis. youtube.com More advanced, modern methods may employ carboxylate-directed C-H functionalization, where the carboxylic acid group itself directs a catalyst to a specific ortho-position, though this is more common for installing other types of groups. nih.gov

Incorporation of Trifluoromethyl Grouping

The introduction of the trifluoromethyl group onto an aromatic ring is a critical step that can be achieved through several methods.

From Aryl Halides: A robust method involves the cross-coupling of an aryl halide (chloride, bromide, or iodide) with a trifluoromethyl source. Palladium-catalyzed reactions are known to effectively trifluoromethylate aryl chlorides. nih.gov Copper-mediated trifluoromethylation, often using a fluoroform-derived CuCF3 reagent, is particularly effective for aryl iodides and bromides and can proceed under mild conditions. iciq.orgacs.org

From Toluene Derivatives: Structurally simple benzotrifluorides can be synthesized from toluene derivatives through radical chlorination of the methyl group, followed by a chlorine-fluorine exchange under harsh conditions. nih.gov

From Benzonitriles: Another route involves the conversion of o-methylbenzonitrile through chlorination, fluorine substitution, and subsequent hydrolysis to yield 2-trifluoromethylbenzoic acid. google.com

The following table summarizes conditions for related trifluoromethylation reactions.

Aryl Halide SubstrateCF3 SourceCatalyst / MediatorConditionsYieldReference
Aryl ChloridesTESCF3 / KFPd catalystMild conditionsGood nih.gov
IodoarenesFluoroform-derived CuCF3None (ligandless)23-50 °CNearly quantitative iciq.org
Aryl IodidesCF3CO2NaCu catalyst / Ag2ONot specifiedGood beilstein-journals.org

Introduction of Aminomethyl Moiety

The aminomethyl group is typically introduced by first functionalizing a benzylic methyl group, most commonly via a benzyl halide intermediate.

Step 1: Benzylic Bromination The conversion of a methyl group on the aromatic ring to a bromomethyl group is a key initial step. This is typically achieved via a free radical mechanism using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. chemistrysteps.com This reaction is highly selective for the benzylic position. nih.govchegg.com The bromination of methylbenzoate esters is also a well-established procedure. google.comgoogle.com

Step 2: Conversion of Benzyl Bromide to Benzylamine (B48309) Once the benzyl bromide is formed, several classic methods can be employed to install the amino group:

Gabriel Synthesis: This reliable method involves reacting the benzyl bromide with potassium phthalimide (B116566), followed by cleavage of the phthalimide group with hydrazine (B178648) to release the primary amine. brainly.com

Azide (B81097) Reduction: The bromide can be displaced by sodium azide to form a benzyl azide, which is then reduced to the amine via catalytic hydrogenation. nih.gov

Delepine Reaction: Reaction of the benzyl bromide with hexamethylenetetramine, followed by acidic hydrolysis, yields the benzylamine salt. google.com

Direct Amination: Reaction with ammonia (B1221849) can also produce the benzylamine, though this can sometimes lead to over-alkylation. wikipedia.org

The table below outlines common transformations for this step.

ReactantReagentsProductNotesReference
Benzyl Bromide1. Potassium Phthalimide2. HydrazineBenzylamineGabriel Synthesis brainly.com
Benzyl Bromide1. Sodium Azide2. H2, CatalystBenzylamineAzide displacement and reduction nih.gov
Benzyl BromideHexamethylenetetramine, then H3O+Benzylamine SaltDelepine Reaction google.com
Benzyl BromideAmmonia (NH3)BenzylamineCan result in mixtures of primary, secondary, and tertiary amines wikipedia.org

Novel and Emerging Synthetic Strategies

Recent advances in catalysis have provided new, more efficient methods for the key functionalizations required to synthesize complex molecules like this compound.

Catalytic Methods for Efficient Functionalization

Modern catalytic systems offer milder reaction conditions, higher functional group tolerance, and improved efficiency compared to traditional stoichiometric methods.

Catalytic Trifluoromethylation: As mentioned, palladium-catalyzed cross-coupling reactions represent a significant advancement for introducing the CF3 group, extending the scope to include readily available aryl chlorides. nih.gov Mechanistic studies continue to refine copper-catalyzed processes to make them effective for less reactive aryl bromides and chlorides. acs.org

Catalytic Aminomethylation: A notable emerging strategy is the use of Ni/Photoredox dual catalysis for the aminomethylation of aryl halides. nih.govacs.org This method utilizes α-silylamines as a source of α-amino radicals, which can then be coupled with aryl halides under very mild, visible-light-mediated conditions. nih.govtib.eu Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, which can couple aryl halides with aminomethyltrifluoroborate salts. researchgate.net These methods would be applicable to a synthetic route that proceeds through an intermediate such as 5-bromo-2-(trifluoromethyl)benzoic acid.

These catalytic approaches represent the forefront of synthetic organic chemistry, providing powerful tools for the construction of highly functionalized aromatic compounds.

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry is crucial for developing environmentally benign and efficient synthetic routes. For compounds structurally related to this compound, research emphasizes the use of ecologically friendly reagents and processes to minimize waste and environmental impact google.com. A key strategy involves replacing traditional, often hazardous, chemical methods with biocatalytic or chemo-enzymatic systems.

For instance, the synthesis of the polyamide monomer 5-(aminomethyl)-2-furancarboxylic acid, which also features an aminomethyl group, has been achieved using enzymatic catalysis in aqueous media. researchgate.net This one-pot, one-step system operates under benign reaction conditions without the need for organic solvents, utilizing purified enzymes as the sole catalysts. researchgate.net Such biocatalytic approaches offer high selectivity and reduce the environmental footprint. researchgate.net Another green strategy is the use of non-noble metal catalysts, such as Nickel-on-SBA-15, for reductive amination with aqueous ammonia, which avoids the need for excessive liquid ammonia and expensive precious metal catalysts typically used in such transformations. researchgate.net These methodologies provide a framework for developing more sustainable pathways for complex benzoic acid derivatives.

Chemo- and Regioselective Synthesis Advances

Achieving high chemo- and regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic rings like this compound. Selectivity ensures that reagents react at the desired functional group and position, avoiding the formation of unwanted isomers and byproducts.

Advanced synthetic methods often employ sophisticated reagents and reaction pathways to achieve this control. For example, in the synthesis of other trifluoromethyl-containing heterocyclic compounds like 5-trifluoromethyl-pyrazoles, methods have been developed that rely on regioselective cycloaddition reactions. nih.gov These approaches provide a general and predictable way to construct the desired molecular architecture. nih.gov Applying similar principles to the synthesis of the target benzoic acid derivative would involve the strategic introduction of the aminomethyl and trifluoromethyl groups onto the benzene ring. This could entail using directing groups to influence the position of electrophilic or nucleophilic substitution, or employing highly selective cross-coupling reactions to build the molecule with the correct arrangement of substituents. The goal is to maximize the formation of the desired 5,2-substituted product over other potential isomers.

Process Optimization and Scalability Considerations

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization and scalability assessment. This involves refining reaction conditions to maximize efficiency, safety, and cost-effectiveness while maintaining product quality.

Systematic screening of reaction conditions is fundamental to optimizing any chemical synthesis. For the preparation of substituted benzoic acids, key parameters that are often investigated include reactant molar ratios, reaction temperature, and reaction time. semanticscholar.org

In a relevant example involving the synthesis of a substituted 2-methoxybenzoic acid derivative, optimization revealed that the ideal molar ratio of the methoxy (B1213986) benzoic acid to the chlorosulfonic acid was 1:5. semanticscholar.org This specific ratio was necessary to ensure the reaction went to completion, as insufficient chlorosulfonic acid resulted in low yields. semanticscholar.org Temperature was also a critical factor; a range of 50-70 °C was found to be optimal, as higher temperatures led to the formation of polysulfonated byproducts, while lower temperatures slowed the reaction significantly. semanticscholar.org The reaction time was subsequently optimized to two hours, beyond which no significant increase in yield was observed. semanticscholar.org

Table 1: Optimization of Reaction Parameters for a Substituted Benzoic Acid Synthesis

ParameterCondition ScreenedOptimized ValueRationale
Molar Ratio Reactant vs. Chlorosulfonic Acid1:5Ensures complete reaction and prevents low yield. semanticscholar.org
Temperature Reaction Temperature50-70 °CAvoids byproduct formation at high temperatures and slow reaction rates at low temperatures. semanticscholar.org
Time Reaction Duration2 hoursSufficient time for completion without leading to significant further yield increase. semanticscholar.org

This systematic approach to parameter optimization is directly applicable to the synthesis of this compound to ensure a robust and efficient process.

A primary goal of process optimization is to maximize product yield and ensure high purity, which are critical for the economic viability and safety of the final product. google.com Effective optimization of reaction parameters, as described above, directly contributes to yield enhancement. In the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, a precursor in a multi-step process, such optimization led to a yield of 95.7%. semanticscholar.org In a subsequent esterification step, further optimization of the molar ratios of reactants and catalyst resulted in a product yield of 97.4%. semanticscholar.org

Purity control is equally important, especially in large-scale preparations where impurities can accumulate. An optimized process aims for optimal impurity control to produce highly pure, crystalline materials. google.com Purification methods such as crystallization are often employed as a final step to remove any remaining impurities. google.com Pilot plant tests are crucial to confirm that the optimized laboratory conditions translate to larger scales without a significant drop in yield or purity, confirming the process is robust enough for production requirements. semanticscholar.org

Table 2: Yield Enhancement in a Multi-Step Benzoic Acid Derivative Synthesis

Synthesis StepOptimized YieldKey Optimization Factor(s)
Chlorosulfonation95.7%Molar ratio, temperature, and reaction time. semanticscholar.org
Esterification97.4%Molar ratio of benzoic acid, methanol, and sulfuric acid. semanticscholar.org

These results demonstrate that meticulous process control is essential for achieving high yields and purity in the large-scale preparation of complex molecules like this compound.

Chemical Reactivity and Transformation Studies of 5 Aminomethyl 2 Trifluoromethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that participates in a wide array of chemical reactions, including nucleophilic acyl substitution, reduction, and decarboxylation.

The carboxylic acid functional group of 5-(aminomethyl)-2-(trifluoromethyl)benzoic acid can be readily converted into esters and amides, which are crucial transformations for creating derivatives with modified properties.

Esterification: In the presence of an acid catalyst, benzoic acids react with alcohols to form esters in a process known as Fischer esterification. researchgate.net This equilibrium-driven reaction typically involves heating the carboxylic acid with an excess of the alcohol. The reaction of this compound with a generic alcohol (R-OH) is expected to yield the corresponding ester.

Amidation: Amide bonds are fundamentally important in medicinal chemistry. mdpi.com The conversion of the carboxylic acid to an amide can be achieved through several methods. Direct condensation with an amine is possible but often requires high temperatures to drive off water. mdpi.com More commonly, the carboxylic acid is first activated to a more reactive species. For instance, coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) can be used to facilitate amide bond formation under milder conditions. nih.gov The reaction with a primary or secondary amine (R'R''NH) would yield the corresponding N-substituted amide.

Reaction TypeReactantTypical ReagentsProduct
EsterificationThis compoundAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Alkyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate
AmidationThis compoundAmine (R'R''NH), Coupling Agent (e.g., DMT/NMM/TsO−)5-(Aminomethyl)-N-(alkyl/aryl)-2-(trifluoromethyl)benzamide

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids is generally challenging and requires high temperatures. nih.gov However, specialized methods have been developed. For example, a modern approach involves a photoinduced, copper-catalyzed decarboxylative hydroxylation that can proceed at much milder temperatures (e.g., 35 °C) to convert benzoic acids into phenols. nih.gov Applying such a method could potentially transform this compound into 4-(aminomethyl)-3-(trifluoromethyl)phenol. Another pathway involves tandem C-H amidation followed by a palladium or copper-catalyzed protodecarboxylation, which ultimately replaces the carboxylic acid group with a hydrogen atom. ibs.re.kr

Acid Halides: Carboxylic acids are routinely converted to more reactive acid halides, which serve as valuable intermediates in synthesis. libretexts.org The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a common method for preparing the corresponding acid chloride. libretexts.orggoogle.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize acid bromides. libretexts.org These transformations allow for subsequent reactions like Friedel-Crafts acylation or efficient ester and amide synthesis. ossila.com

Anhydrides: Acid chlorides can further react with a carboxylate salt or a carboxylic acid to form acid anhydrides. libretexts.org This reaction provides another route to an activated form of the carboxylic acid, useful for acylation reactions.

Reaction TypeReactantTypical ReagentsProduct
Acid Chloride FormationThis compoundThionyl chloride (SOCl₂)5-(Aminomethyl)-2-(trifluoromethyl)benzoyl chloride
Acid Bromide FormationThis compoundPhosphorus tribromide (PBr₃)5-(Aminomethyl)-2-(trifluoromethyl)benzoyl bromide
Anhydride (B1165640) Formation5-(Aminomethyl)-2-(trifluoromethyl)benzoyl chlorideCarboxylate salt (RCOO⁻Na⁺)5-(Aminomethyl)-2-(trifluoromethyl)benzoic anhydride derivative

The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. nih.gov This reaction would convert this compound into [5-(aminomethyl)-2-(trifluoromethyl)phenyl]methanol. This resulting benzyl (B1604629) alcohol is itself a versatile intermediate that can undergo further reactions, such as oxidation back to an aldehyde or conversion of the hydroxyl group to a leaving group for nucleophilic substitution.

Reactions Involving the Aminomethyl Moiety

The primary amine of the aminomethyl group is nucleophilic and can undergo reactions typical of alkylamines.

N-Alkylation: The nitrogen atom of the aminomethyl group can act as a nucleophile, reacting with alkyl halides to form secondary or tertiary amines. This process, known as N-alkylation, allows for the introduction of various alkyl groups onto the nitrogen atom.

N-Acylation: The aminomethyl group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. mdpi.com This is a robust and widely used reaction in organic synthesis. For example, reacting this compound with an acyl chloride (R-COCl) would lead to N-acylation of the aminomethyl group, yielding an N-benzyl amide derivative. Given the presence of the carboxylic acid, selective acylation might require protection of the carboxyl group first.

Reaction TypeReactantTypical ReagentsProduct
N-AlkylationThis compoundAlkyl halide (R-X)5-((Alkylamino)methyl)-2-(trifluoromethyl)benzoic acid
N-AcylationThis compoundAcyl chloride (R-COCl)5-((Acetamido)methyl)-2-(trifluoromethyl)benzoic acid

Cyclization Reactions for Heterocyclic Ring Formation

The bifunctional nature of this compound, containing both an amine and a carboxylic acid group, renders it a valuable precursor for the synthesis of heterocyclic structures through intramolecular cyclization. These reactions typically involve the formation of a new bond between the aminomethyl nitrogen and the carboxyl carbon, leading to the creation of a lactam (a cyclic amide).

The specific conditions of the reaction, such as the choice of catalyst and solvent, can steer the transformation towards different heterocyclic systems. For instance, acid-catalyzed condensation can promote the cyclization to form a seven-membered ring. The process involves the protonation of the carboxyl group, enhancing its electrophilicity, followed by nucleophilic attack from the primary amine. Subsequent dehydration yields the final lactam product. Such cyclization strategies are fundamental in constructing complex molecular scaffolds found in pharmaceuticals and other biologically active compounds. nih.govnih.gov The general principle of using bifunctional starting materials to access fused heterocyclic systems is a well-established strategy in synthetic chemistry. researchgate.net

Table 1: Potential Heterocyclic Products from Cyclization
ReactantReaction TypePotential ProductRing System
This compoundIntramolecular Amidation (Dehydration)4-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-oneSeven-membered Lactam (Benzolactam)

Formation of Imines and Schiff Bases

The primary amine of the aminomethyl group in this compound exhibits characteristic reactivity towards carbonyl compounds. It readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. bepls.com This reaction is a cornerstone of organic synthesis due to the versatility of the resulting C=N double bond. nih.gov

The formation of an imine typically proceeds via a two-step mechanism under mild, often slightly acidic, conditions. The first step involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by a dehydration step, which is the rate-limiting part of the process, to yield the stable imine product. bepls.com The resulting Schiff bases are valuable intermediates in the synthesis of various other compounds, including more complex heterocyclic systems and pharmacologically active molecules. bepls.comnih.gov

Table 2: Examples of Schiff Base Formation
Carbonyl CompoundReaction ConditionsResulting Schiff Base Product Name
BenzaldehydeMild acid catalyst (e.g., acetic acid), reflux in ethanol (B145695)5-((Benzylideneamino)methyl)-2-(trifluoromethyl)benzoic acid
AcetoneReflux in methanol, molecular sieves5-(((Propan-2-ylidene)amino)methyl)-2-(trifluoromethyl)benzoic acid
SalicylaldehydeStirring in ethanol at room temperature5-(((2-Hydroxybenzylidene)amino)methyl)-2-(trifluoromethyl)benzoic acid

Reactivity of the Trifluoromethyl Group

Stability Under Various Reaction Conditions

The trifluoromethyl (CF3) group is renowned for its exceptional chemical and thermal stability. This robustness is attributed to the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. nih.gov As a result, the CF3 group is inert under most synthetic conditions, including exposure to strong acids, bases, oxidants, and reductants that would transform many other functional groups. nih.govrsc.org

This high stability makes the trifluoromethyl group a desirable substituent in medicinal chemistry, as it can withstand metabolic processes in vivo, leading to improved pharmacokinetic profiles for drug candidates. nih.govscilit.com Studies on trifluoromethyl aromatic compounds have shown that the group remains intact even under harsh conditions such as high heat and photochemical irradiation, although extreme conditions like UV irradiation in aqueous solution can lead to defluorination. nih.govnih.gov For most standard laboratory transformations, however, the CF3 group can be considered a stable spectator moiety.

Influence on Aromatic Ring Reactivity (e.g., Electron-Withdrawing Effects)

The trifluoromethyl group exerts a powerful influence on the electronic properties of the aromatic ring to which it is attached. Due to the high electronegativity of the three fluorine atoms, the CF3 group acts as a strong electron-withdrawing group, primarily through a negative inductive effect (-I). nih.gov This effect significantly reduces the electron density of the benzoic acid ring.

A consequence of this electron-withdrawing nature is the deactivation of the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commsu.edu The rate of EAS on a trifluoromethyl-substituted benzene (B151609) ring is substantially lower than that of unsubstituted benzene. Furthermore, this deactivating group directs incoming electrophiles to the meta positions (C-3 and C-5 relative to the CF3 group). mnstate.edu This directing effect is a crucial consideration when planning synthetic modifications on the aromatic core of this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Ring

The reactivity of the benzoic ring in this compound towards aromatic substitution is governed by the combined electronic effects of its three substituents: the trifluoromethyl group (-CF3), the carboxylic acid group (-COOH), and the aminomethyl group (-CH2NH2).

For electrophilic aromatic substitution (EAS), the directing effects of these groups determine the position of attack by an incoming electrophile.

-CF3 group: Strongly deactivating and meta-directing. nih.gov

-COOH group: Deactivating and meta-directing. mnstate.edu

-CH2NH2 group: The aminomethyl group's effect is more complex. Under the strongly acidic conditions often required for EAS, the amine is protonated to form -CH2NH3+. This ammonium (B1175870) group is deactivating and meta-directing.

Nucleophilic aromatic substitution (NAS) is generally not favored on this ring. NAS reactions require the presence of a good leaving group and strong activation by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. The substitution pattern of this compound does not meet these criteria for a facile NAS reaction.

Table 4: Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentPosition on RingEffect on RingDirecting Influence
-COOHC-1Deactivatingmeta-director (to C-3, C-5)
-CF3C-2Strongly Deactivatingmeta-director (to C-4, C-6)
-CH2NH3+ (under acidic conditions)C-5Deactivatingmeta-director (to C-1, C-3)

Stereochemical Considerations and Chiral Transformations

An examination of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess any stereogenic centers, such as a carbon atom bonded to four different substituents. Consequently, it does not exist as enantiomers or diastereomers under typical conditions.

The absence of inherent chirality in this compound means that discussions of stereoisomerism, optical activity, and chiral transformations are not applicable to the compound itself. Research into its chemical reactivity and transformations has not indicated the presence of atropisomerism, a type of chirality that can arise from restricted rotation around a single bond.

As the molecule is achiral, there have been no documented studies focusing on its chiral resolution or stereospecific synthesis. Any transformations involving this compound would proceed without influence on or from a chiral center, unless it is reacted with a separate chiral reagent, which would introduce stereochemical complexity into the resulting product rather than the starting material itself.

Based on a thorough review of existing scientific literature, there are no reported investigations into the stereochemical aspects or chiral transformations of this compound due to its non-chiral nature.

Derivatization and Analog Development of 5 Aminomethyl 2 Trifluoromethyl Benzoic Acid

Synthesis of Functionalized Analogs and Isomers

The synthesis of functionalized analogs and isomers of 5-(aminomethyl)-2-(trifluoromethyl)benzoic acid can be approached through several synthetic routes, primarily involving the modification of the core benzoic acid structure. A plausible synthetic strategy commences with a suitably substituted bromobenzoic acid derivative, such as 5-bromo-2-(trifluoromethyl)benzoic acid. The transformation of the bromo functionality into an aminomethyl group can be achieved through a sequence of reactions, including conversion to a bromomethyl intermediate followed by nucleophilic substitution with an amine source.

Alternatively, derivatization can be achieved by leveraging the reactivity of the existing amino and carboxylic acid groups. For instance, the carboxylic acid can be converted to an acyl chloride, which then serves as a reactive intermediate for the synthesis of a variety of amide and ester derivatives. Similarly, the aminomethyl group can undergo reactions such as acylation to introduce diverse functional groups.

The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide through a direct amidation reaction between stearic acid and 3,5-bis(trifluoromethyl)benzylamine (B151408) highlights a relevant synthetic approach. mdpi.com This solventless, catalyst-free method demonstrates the feasibility of forming robust amide bonds with benzylamine (B48309) derivatives, a reaction type directly applicable to the aminomethyl group of the title compound. mdpi.com

Below is a table summarizing potential functionalized analogs and the synthetic strategies that could be employed for their preparation, based on established chemical principles.

Analog / Isomer Functional Group Modification Potential Synthetic Precursor Key Reaction Type
N-Acetyl-5-(aminomethyl)-2-(trifluoromethyl)benzoic acidAcylation of the aminomethyl groupThis compoundAmide bond formation
Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoateEsterification of the carboxylic acidThis compoundFischer esterification
5-(Azidomethyl)-2-(trifluoromethyl)benzoic acidConversion of aminomethyl to azidomethyl5-(Bromomethyl)-2-(trifluoromethyl)benzoic acidNucleophilic substitution
2-(Aminomethyl)-5-(trifluoromethyl)benzoic acid (Isomer)Positional isomerism2-Bromo-5-(trifluoromethyl)benzoic acidMulti-step synthesis

Creation of Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it an attractive monomer for the construction of larger, more complex molecular architectures. Its ability to participate in polymerization and macrocyclization reactions opens avenues for the development of novel materials with tailored properties.

Macrocycles are of significant interest in drug discovery due to their unique conformational properties. The synthesis of macrocycles often involves ring-closing reactions of linear precursors. This compound can be envisioned as a key component in such precursors. For instance, multicomponent reactions (MCRs) offer a convergent and efficient strategy for the assembly of diverse macrocyclic structures. nih.gov A synthetic approach could involve an Ugi reaction, where the amino and carboxylic acid functionalities of the title compound or its derivatives react with an isocyanide and a carbonyl compound to form a linear peptide-like precursor, which can then undergo a ring-closing metathesis or another suitable cyclization reaction. researchgate.net

The table below outlines a hypothetical pathway for the incorporation of this compound into a macrocyclic scaffold.

Macrocycle Type Key Precursor Components Cyclization Strategy Potential Application Area
Peptidomimetic macrocycleThis compound, amino acids, isocyanide, aldehyde/ketoneUgi reaction followed by ring-closing metathesisDrug discovery
Polyester macrocycleDiol linker and a diacyl chloride derivative of this compoundHigh-dilution condensationHost-guest chemistry

The incorporation of this compound into polymeric structures can lead to materials with enhanced thermal stability and specific functional properties conferred by the trifluoromethyl groups. For example, 4-hydroxy-2-(trifluoromethyl)benzoic acid has been utilized in the synthesis of polyesters that self-assemble into crystalline structures. ossila.com This suggests that this compound could similarly serve as a monomer for the synthesis of polyamides or polyesters through condensation polymerization.

Supramolecular chemistry relies on non-covalent interactions to form well-ordered assemblies. The aromatic ring of this compound can participate in π-stacking interactions, while the amino and carboxylic acid groups are capable of forming strong hydrogen bonds. These interactions can drive the self-assembly of the molecule into higher-order structures. Studies on the supramolecular assembly of benzene-1,3,5-tricarboxylic acid with pyrazoles have demonstrated the formation of robust hydrogen-bonded networks. rsc.org Similarly, aromatic amino acids are known to self-assemble into highly ordered supramolecular materials. nih.gov The presence of both aromatic and amino acid-like features in this compound suggests its potential to form analogous supramolecular structures.

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

The trifluoromethyl group is a key determinant of the reactivity and biological activity of this compound and its derivatives. Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the basicity of the aminomethyl group. This electronic effect can be crucial in the context of drug-receptor interactions, where precise pKa values can govern binding affinity.

Structure-activity relationship (SAR) studies of benzoic acid derivatives have provided valuable insights into the design of biologically active molecules. For instance, SAR studies on a series of 2-hydroxybenzoic acid derivatives led to the identification of selective inhibitors of SIRT5, a protein implicated in cancer and metabolic diseases. nih.gov These studies often explore the impact of substituent position and electronic properties on biological activity.

In the context of this compound derivatives, a systematic SAR study would involve the synthesis of a library of analogs with variations in the substituents on the aromatic ring, as well as modifications of the aminomethyl and carboxylic acid groups. The evaluation of these analogs in relevant biological assays would help to elucidate the structural requirements for a desired function. For example, the introduction of different functional groups could modulate properties such as lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target engagement. iomcworld.com

The table below summarizes key structural features and their potential influence on the reactivity and function of derivatives of this compound.

Structural Feature Influence on Reactivity Potential Impact on Function
Trifluoromethyl groupIncreases acidity of the carboxylic acid; decreases basicity of the aminomethyl groupModulates pKa for optimal target binding; enhances metabolic stability
Aminomethyl groupNucleophilic site for derivatizationCan serve as a key interaction point with biological targets (e.g., hydrogen bonding)
Carboxylic acid groupElectrophilic site for derivatization (after activation)Can form salt bridges or hydrogen bonds with receptor sites
Aromatic ringCan participate in π-π stacking and hydrophobic interactionsProvides a scaffold for the spatial arrangement of functional groups

Applications of 5 Aminomethyl 2 Trifluoromethyl Benzoic Acid As a Key Building Block and Intermediate

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The unique arrangement of the aminomethyl and carboxylic acid groups on the aromatic ring of 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid makes it an ideal precursor for the synthesis of fused heterocyclic systems. Specifically, it is well-suited for intramolecular cyclization reactions to form lactams, such as isoindolinones. Trifluoromethyl-containing azaheterocycles are a class of compounds that have garnered considerable attention due to their potential applications in pharmaceutical and agricultural chemistry. nih.gov

The synthesis of trifluoromethyl-containing isoindolinones has been achieved through various methods, including cascade radical addition and cyclization processes. nih.govresearchgate.net While these methods may use different starting materials, the fundamental transformation often involves the formation of a bond between a nitrogen atom and a carbonyl group to create the five-membered lactam ring. The subject compound provides a direct pathway to this core structure through intramolecular amidation, where the aminomethyl group reacts with the carboxylic acid function under dehydration conditions. This strategic placement of reactive groups facilitates the efficient construction of the isoindolinone core, which is a structural motif found in many biologically active molecules and functional materials. researchgate.net

Potential Heterocyclic Product Synthetic Strategy Key Feature
6-(Trifluoromethyl)isoindolin-1-oneIntramolecular amidation/cyclizationDirect cyclization of the amino and carboxyl groups.
Fused PyrazolesReaction with hydrazine (B178648) derivativesThe aminomethyl group can be transformed to participate in cyclocondensation reactions.
Fused PyrimidinesReaction with amidines or related reagentsBuilding upon the aminobenzoic acid framework to construct six-membered heterocyclic rings.

Role in the Construction of Advanced Organic Scaffolds for Chemical Research

In chemical research and drug discovery, a molecular scaffold is a core structure to which various functional groups can be appended to create libraries of compounds. researchgate.net this compound is an exemplary trifunctional scaffold. It possesses three distinct points for modification: the carboxylic acid, the aminomethyl group, and the aromatic ring.

The amino and carboxylic acid groups are particularly useful for building larger molecules via robust amide bond formation. This allows for the systematic and rational assembly of complex structures. researchgate.net For instance, the carboxylic acid can be attached to a solid-phase resin, while the amino group is used as a point for diversification, a common strategy in combinatorial chemistry. nih.gov This approach enables the creation of large libraries of related compounds for screening purposes. The trifluoromethyl group, known for its strong electron-withdrawing nature, imparts unique electronic properties to the scaffold and any subsequent molecules derived from it. cymitquimica.com The use of such defined building blocks is crucial for creating sophisticated molecular architectures for a wide range of applications, from medicinal chemistry to materials science. mdpi.comfluorochem.co.uk

Application in Ligand Design for Catalysis and Coordination Chemistry

The structure of this compound is well-suited for applications in coordination chemistry and the design of specialized ligands.

Chirality is a fundamental concept in modern drug design, as enantiomers of a drug can have vastly different biological activities. nih.gov Asymmetric synthesis, which produces a single enantiomer, often relies on the use of chiral ligands or catalysts. While this compound is itself achiral, it can serve as a precursor for the synthesis of chiral ligands. The primary amine of the aminomethyl group can be derivatized with a chiral auxiliary, or the compound can undergo resolution to separate enantiomers if a chiral center is introduced.

Research has shown that benzoic acid derivatives containing trifluoromethyl groups can be incorporated into complex, axially chiral structures used as derivatizing agents to determine the absolute configuration of other molecules. researchgate.netacs.org This highlights the value of the trifluoromethyl-benzoic acid motif in the field of stereochemistry. By modifying the aminomethyl group, it is conceivable to synthesize novel chiral building blocks and ligands for asymmetric catalysis. nih.gov

The presence of both a carboxylic acid and an amino group allows this compound to act as a chelating ligand, binding to a single metal center through both the nitrogen and oxygen atoms. Upon deprotonation, the carboxylate group is an excellent donor for a wide variety of metal ions. The aminomethyl group provides a second potential coordination site, making the molecule a bidentate ligand.

This dual functionality is essential in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov In these materials, organic ligands bridge metal ions to form extended one-, two-, or three-dimensional networks. The geometry of the ligand and the coordination preference of the metal ion dictate the final topology of the framework. The trifluoromethyl group on the aromatic ring can influence the electronic properties of the ligand, which in turn can affect the properties of the resulting metal complex, such as its luminescence or catalytic activity.

Precursor in Materials Science for Functional Polymers and Organic Materials

Benzoic acid derivatives are recognized for their potential in materials science. cymitquimica.com The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization. Through polycondensation reactions that form amide bonds between the amino group of one monomer and the carboxylic acid group of another, the compound can be used to synthesize aromatic polyamides (aramids).

The incorporation of the trifluoromethyl group as a pendant on the polymer backbone would be expected to significantly influence the material's characteristics. The CF3 group can enhance thermal stability, chemical resistance, and solubility in organic solvents, while also modifying optical and dielectric properties. Furthermore, heterocyclic intermediates derived from this compound, such as trifluoromethyl-containing isoindolinones, are themselves useful in materials science, finding application as fluorescent probes and synthetic dyes. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, one would expect distinct signals for the aminomethyl (-CH₂NH₂) protons, the aromatic protons on the benzoic acid ring, and the acidic proton of the carboxylic acid group. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be crucial for assigning these protons to their specific positions.

¹³C NMR: This would reveal the number of chemically non-equivalent carbon atoms in the molecule, including the carboxylic acid carbon, the trifluoromethyl-substituted carbon, the aminomethyl carbon, and the aromatic carbons.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to confirm the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. This would be vital for the definitive assignment of all ¹H and ¹³C signals and confirming the substitution pattern on the benzoic acid ring.

Without experimental data, a representative data table cannot be generated.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used. The high-resolution data would allow for the calculation of a molecular formula that is consistent with the expected structure (C₉H₈F₃NO₂).

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the carboxylic acid group (CO₂H), the aminomethyl group (CH₂NH₂), or cleavage of the trifluoromethyl group.

A data table of observed mass-to-charge ratios (m/z) and their relative intensities is not available.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (often broad), the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, C-N stretching, C-F stretches associated with the trifluoromethyl group, and various vibrations corresponding to the substituted benzene (B151609) ring.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe these vibrations. It is often particularly useful for observing non-polar bonds and symmetric vibrations.

Specific vibrational frequencies (in cm⁻¹) and their assignments are not available from existing literature.

Circular Dichroism Spectroscopy (if chiral derivatives are synthesized)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound is itself achiral, it would not exhibit a CD spectrum. This technique would only become relevant if chiral derivatives of the compound were synthesized, for instance, by reacting the aminomethyl group with a chiral reagent. In that case, CD spectroscopy could be used to determine the stereochemistry of the newly formed chiral center.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a widely used quantum chemical method that allows for the accurate calculation of molecular properties. These calculations are instrumental in understanding the fundamental aspects of a molecule's behavior.

The electronic structure of a molecule is key to its chemical reactivity. Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For 5-(aminomethyl)-2-(trifluoromethyl)benzoic acid, the presence of both an electron-donating group (aminomethyl) and an electron-withdrawing group (trifluoromethyl) on the benzoic acid ring will significantly influence its electronic properties. The aminomethyl group is expected to increase the energy of the HOMO, making the molecule a better electron donor, while the trifluoromethyl group will lower the energy of the LUMO, making it a better electron acceptor. This combination is likely to result in a relatively small HOMO-LUMO gap, suggesting a molecule with notable chemical reactivity.

Based on studies of analogous compounds, we can anticipate the distribution of these frontier orbitals. The HOMO is likely to be localized more on the benzene (B151609) ring and the aminomethyl group, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is expected to have significant contributions from the trifluoromethyl and carboxylic acid groups, which are electron-withdrawing.

To illustrate the expected electronic properties, the following table presents representative HOMO and LUMO energies and the corresponding energy gaps for related benzoic acid derivatives, as determined by DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-7.20-1.505.70
4-Aminobenzoic Acid-6.50-1.305.20
3-(Trifluoromethyl)benzoic acid-7.80-2.105.70
This compound (Estimated)-6.80-2.004.80

Note: The values for this compound are estimated based on the trends observed in related molecules and are for illustrative purposes.

Quantum chemical calculations can be employed to predict the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, several reactions are of interest, including those involving the amino and carboxylic acid functional groups.

One common reaction for aminobenzoic acids is esterification. The mechanism for the acid-catalyzed esterification of a compound like p-aminobenzoic acid involves the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. A subsequent series of proton transfers leads to the elimination of a water molecule and the formation of the ester. The energetics of this process, including the activation energies for each step, can be calculated to determine the reaction's feasibility and rate-determining step.

Given the electronic nature of this compound, the reactivity of both the amino and carboxylic acid groups will be modulated. The electron-withdrawing trifluoromethyl group will increase the acidity of the carboxylic acid, potentially favoring reactions at this site. Conversely, the aminomethyl group's basicity will be a key factor in reactions involving the amino moiety.

The three-dimensional structure of a molecule, including its various possible conformations, plays a crucial role in its biological activity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, rotation around the single bonds connecting the aminomethyl and trifluoromethyl groups to the benzene ring, as well as the bond between the ring and the carboxylic acid group, will give rise to different conformers.

Computational studies on substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to the benzene ring can significantly impact the molecule's energy. Steric hindrance between the ortho-trifluoromethyl group and the carboxylic acid will likely lead to a non-planar arrangement being the most stable conformation.

Tautomerism, the interconversion of structural isomers, is also a possibility for this molecule. The presence of both an acidic proton on the carboxylic acid and a basic nitrogen atom in the aminomethyl group could allow for the existence of a zwitterionic tautomer, where the proton from the carboxylic acid is transferred to the amino group. The relative stability of the neutral and zwitterionic forms can be evaluated computationally, and it is often influenced by the surrounding environment, such as the solvent.

Molecular Dynamics Simulations (e.g., Solvation Effects, Conformational Flexibility)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and dynamics.

These simulations can provide insights into:

Solvation Effects : The interactions between the solute and solvent molecules, including the formation of hydrogen bonds between the amino and carboxylic acid groups and water. The trifluoromethyl group, being hydrophobic, would likely have a different solvation structure compared to the more polar functional groups.

Conformational Flexibility : MD simulations can explore the conformational landscape of the molecule over time, revealing the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

Studies on benzoic acid in confined spaces have demonstrated how intermolecular interactions can influence the collective dynamics of the molecules. unimi.it For this compound, MD simulations would elucidate the interplay between intramolecular flexibility and intermolecular interactions with the solvent.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure of a molecule. For fluorinated compounds, 19F NMR spectroscopy is a particularly powerful technique.

DFT calculations have been shown to be effective in predicting 19F NMR chemical shifts for fluorinated aromatic compounds. researchgate.netnih.gov By calculating the magnetic shielding tensor for the fluorine atoms in this compound, it is possible to predict the 19F chemical shift. A strong correlation between the calculated and experimental spectra would provide confidence in the determined structure and conformation of the molecule.

Similarly, 1H and 13C NMR chemical shifts can also be predicted. The electronic environment of each proton and carbon atom, influenced by the electron-donating and -withdrawing substituents, will determine its chemical shift. Comparing the predicted spectrum with the experimental one can aid in the assignment of the observed signals. The following table illustrates the kind of data that can be obtained from such studies, with estimated values for the target compound based on analogs.

NucleusPredicted Chemical Shift (ppm) - Analog APredicted Chemical Shift (ppm) - Analog BEstimated Predicted Chemical Shift (ppm) - Target Compound
1H (Aromatic)7.2 - 8.07.5 - 8.27.4 - 8.3
1H (CH2)~3.9-~4.0
1H (NH2)~4.5-~4.7
1H (COOH)~12.5~13.0~12.8
13C (Aromatic)115 - 150120 - 145118 - 152
13C (CF3)~125 (q)~123 (q)~124 (q)
19F (CF3)-~ -62~ -61

Note: The values are illustrative and based on data for various substituted benzoic acids. "q" denotes a quartet splitting pattern expected for the 13C signal of the CF3 group due to coupling with the fluorine atoms.

Computational Design and Virtual Screening of Novel Derivatives

The principles of computational chemistry are extensively used in drug discovery for the design of new molecules with desired properties and for the virtual screening of large compound libraries to identify potential drug candidates. The scaffold of this compound can serve as a starting point for the design of novel derivatives with enhanced biological activity.

Computational design involves making systematic modifications to the parent molecule and evaluating the effect of these changes on its properties using quantum chemical calculations. For example, one could explore different substitution patterns on the benzene ring or modify the aminomethyl group to improve binding affinity to a specific biological target.

Virtual screening, on the other hand, involves computationally docking a large library of compounds into the active site of a target protein to predict which molecules are most likely to bind. If this compound is known to have a particular biological activity, its structure can be used to create a pharmacophore model, which defines the essential features required for activity. This model can then be used to screen virtual libraries for other compounds that match these features. Studies on aminobenzoic acid derivatives have successfully employed these techniques to identify novel inhibitors for various enzymes. nih.govmdpi.com

Emerging Research Directions and Future Perspectives

Integration into Multicomponent Reactions and Cascade Processes

The distinct functionalities of 5-(aminomethyl)-2-(trifluoromethyl)benzoic acid make it an ideal candidate for multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating substantial portions of each starting material.

One of the most notable MCRs where this compound could be utilized is the Ugi four-component reaction (U-4CR) . The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.orgnih.gov In this context, this compound can serve a dual role by providing both the amine and carboxylic acid functionalities, potentially leading to the formation of novel heterocyclic structures or functionalized polyamide precursors.

Another relevant MCR is the Passerini three-component reaction , which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. organicreactions.orgwikipedia.orgorganic-chemistry.org While the primary amine of this compound would not directly participate in the classic Passerini reaction, its carboxylic acid moiety could react with an external aldehyde and isocyanide. The presence of the aminomethyl and trifluoromethyl groups on the resulting product would offer sites for further functionalization.

The application of this compound in cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, is also a promising area of exploration. The interplay between the electron-donating aminomethyl group and the electron-withdrawing trifluoromethyl and carboxylic acid groups can influence the regioselectivity of subsequent transformations on the aromatic ring.

Table 1: Potential Multicomponent Reactions Involving this compound or its Derivatives
ReactionReactantsPotential Product ClassKey Features
Ugi Four-Component Reaction (U-4CR)This compound (as amine and acid), Aldehyde/Ketone, IsocyanideComplex Peptidomimetics or HeterocyclesHigh atom economy and structural diversity. organic-chemistry.orgwikipedia.org
Passerini Three-Component Reaction (P-3CR)Carboxylic acid moiety of the title compound, Aldehyde/Ketone, Isocyanideα-Acyloxy Amides with pendant aminomethyl and trifluoromethyl groupsRapid formation of ester and amide bonds in one pot. wikipedia.orgorganic-chemistry.org

Applications in Bioconjugation Chemistry (as a chemical tool/linker, not biological efficacy)

The bifunctional nature of this compound, possessing both a nucleophilic amine and a carboxyl group that can be activated, makes it a valuable candidate for use as a chemical tool or linker in bioconjugation chemistry. Linkers are crucial components in the construction of bioconjugates, such as antibody-drug conjugates (ADCs), providing a stable connection between a biological macromolecule and a payload. nih.govnih.gov

The general structure of a bifunctional linker derived from this compound would allow for the orthogonal conjugation of two different molecular entities. For instance, the amine could be acylated with a payload molecule, and the carboxylic acid could be activated to react with a biomolecule.

Table 2: Potential Bioconjugation Applications of this compound as a Linker
Conjugation SiteReactive Group on LinkerPotential Biomolecule/PayloadResulting Linkage
Antibody (e.g., Lysine residue)Activated Carboxylic AcidTherapeutic PayloadAmide Bond
Payload with Carboxylic AcidAmineAntibodyAmide Bond

Advancements in Sustainable and Environmentally Benign Synthesis (Green Chemistry)

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex organic molecules. For this compound, future research will likely focus on developing more sustainable and environmentally benign synthetic methods.

One promising approach is the use of biocatalysis . Enzymes offer high selectivity and can operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. researchgate.netijfmr.commdpi.comfrontiersin.org For instance, transaminases could potentially be used for the selective amination of a suitable precursor, or hydrolases for the selective deprotection of a protected amine or carboxylic acid.

Solvent-free synthesis is another key area of green chemistry that could be applied. nih.govgoogle.comrsc.orgijrpr.comias.ac.in Reactions conducted in the absence of a solvent can reduce waste, simplify purification, and in some cases, enhance reaction rates. Mechanochemical methods, where mechanical energy is used to induce reactions, could be explored for the synthesis of this compound or its derivatives.

Furthermore, the development of synthetic routes that utilize renewable feedstocks and minimize the number of synthetic steps through cascade reactions aligns with the goals of green chemistry.

Table 3: Green Chemistry Approaches for the Synthesis of Functionalized Benzoic Acids
Green Chemistry PrincipleApplicationPotential Benefits
BiocatalysisEnzymatic amination or hydrolysis steps. researchgate.netmdpi.comHigh selectivity, mild reaction conditions, reduced waste.
Use of Safer Solvents/Solvent-Free ConditionsReactions in water or under solvent-free conditions. ijrpr.comReduced VOC emissions, simplified workup.
Atom EconomyDesign of synthetic routes with high atom economy, such as MCRs.Minimization of byproducts.

Exploration of its Potential in Functional Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, non-covalent structures is the cornerstone of supramolecular chemistry. The structural features of this compound suggest its potential as a building block for functional supramolecular assemblies.

The carboxylic acid moiety can participate in robust hydrogen bonding , a key interaction in the formation of supramolecular polymers and networks. acs.orgresearchgate.nettue.nlillinois.edusemanticscholar.org The aminomethyl group can also act as a hydrogen bond donor. The presence of the trifluoromethyl group can introduce fluorine-specific interactions, such as fluorous-fluorous interactions or halogen bonding, which can influence the packing and stability of the resulting assemblies. researchgate.netresearchgate.netnih.govgoogle.com

The self-assembly of this molecule could lead to the formation of various supramolecular architectures, such as nanofibers, gels, or liquid crystals, with potential applications in materials science and nanotechnology. The combination of hydrogen bonding, aromatic stacking, and fluorine interactions could lead to complex and highly ordered structures.

Challenges and Opportunities in the Synthetic and Applied Research Landscape

Despite its potential, the synthesis and application of this compound are not without challenges. The synthesis of polysubstituted aromatic compounds with specific substitution patterns can be complex and require multi-step sequences. researchgate.netrsc.orgresearchgate.netnih.gov The introduction of the trifluoromethyl group often requires specialized reagents and conditions. organic-chemistry.org

A significant challenge lies in the selective functionalization of the amine and carboxylic acid groups when both are present in the molecule. Orthogonal protection strategies may be necessary to achieve desired transformations. Furthermore, the electronic effects of the trifluoromethyl and aminomethyl groups on the reactivity of the aromatic ring and the other functional groups need to be carefully considered in synthetic planning.

However, these challenges also present opportunities for the development of novel synthetic methodologies. The demand for complex, functionalized building blocks in drug discovery and materials science provides a strong impetus for overcoming these synthetic hurdles. The unique combination of functional groups in this compound offers the opportunity to create novel molecular architectures with tailored properties, driving further innovation in both synthetic and applied chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Nitro Reduction : Start with a nitro precursor (e.g., 5-nitro-2-(trifluoromethyl)benzoic acid) and reduce the nitro group to aminomethyl using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite .
  • Protection-Deprotection : Protect the carboxylic acid group with methyl esterification (e.g., using SOCl₂/MeOH) to avoid side reactions during aminomethylation .
  • Critical Parameters : Temperature control (<50°C) prevents decomposition of the trifluoromethyl group. Solvent choice (e.g., THF or DMF) affects reaction kinetics.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C/¹⁹F NMR : Identify chemical shifts for the aminomethyl (-CH₂NH₂, δ ~3.5 ppm), trifluoromethyl (-CF₃, δ ~-60 ppm in ¹⁹F NMR), and carboxylic acid (-COOH, δ ~12 ppm in ¹H NMR) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (C₉H₈F₃NO₂, MW 237.16) using reverse-phase C18 columns and ESI ionization .

Q. What storage conditions are optimal for maintaining stability?

  • Methodology :

  • Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the aminomethyl group .
  • Avoid aqueous solutions at neutral pH to prevent hydrolysis; lyophilize for long-term storage .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assay systems (e.g., enzymatic vs. cell-based) be resolved?

  • Methodology :

  • Assay Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric enzymatic assays) to rule out interference from the trifluoromethyl group .
  • Metabolite Screening : Use LC-MS to detect potential metabolites (e.g., hydroxylated derivatives) that may alter activity in cell-based systems .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Model the compound into active sites (e.g., using AutoDock Vina) with emphasis on hydrogen bonding (carboxylic acid) and hydrophobic interactions (CF₃ group) .
  • DFT Calculations : Analyze electron-withdrawing effects of the trifluoromethyl group on the benzoic acid’s pKa and binding affinity .

Q. How can aqueous solubility be improved without compromising bioactivity?

  • Methodology :

  • Salt Formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH; monitor solubility via shake-flask method .
  • Prodrug Design : Synthesize methyl or ethyl esters (e.g., as in CAS 1567667-05-3) to enhance lipophilicity, followed by esterase-triggered release in vivo .

Data Contradiction Analysis

Q. Why might NMR and HPLC purity data conflict for this compound?

  • Methodology :

  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to detect stereoisomers or regioisomers not resolved by HPLC .
  • Column Optimization : Test alternative HPLC columns (e.g., HILIC) to separate polar degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

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5-(Aminomethyl)-2-(trifluoromethyl)benzoic acid

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